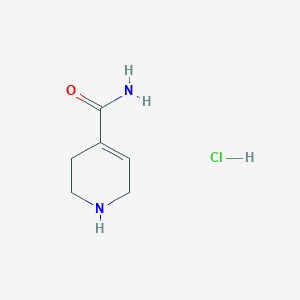
4-Carbamoyl-1,2,3,6-tetrahydropyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and are often used in various fields of scientific research. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for biological applications.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride can be synthesized through a multi-component reaction involving aromatic aldehyde, ethyl cyanoacetate, acetoacetanilide, and ammonium acetate in ethanol under microwave irradiation conditions . This method is advantageous due to its simplicity, short reaction times, and high yields.
Industrial Production Methods
Industrial production of 1,2,3,6-tetrahydropyridine-4-carboxamide hydrochloride typically involves similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is preferred due to its efficiency and reduced energy consumption.
化学反応の分析
Types of Reactions
1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
科学的研究の応用
1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 1,2,3,6-tetrahydropyridine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and modulate protein interactions, leading to various biological effects. The compound’s ability to cross the blood-brain barrier makes it particularly useful in neurological research .
類似化合物との比較
1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydropyridine: This compound has a similar structure but different biological activities.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
4-Phenyl-1,2,3,6-tetrahydropyridine: Used in studies related to oxidative stress and neurodegenerative diseases.
特性
分子式 |
C6H11ClN2O |
|---|---|
分子量 |
162.62 g/mol |
IUPAC名 |
1,2,3,6-tetrahydropyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c7-6(9)5-1-3-8-4-2-5;/h1,8H,2-4H2,(H2,7,9);1H |
InChIキー |
FFRKSBLPSJYACR-UHFFFAOYSA-N |
正規SMILES |
C1CNCC=C1C(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















